molecular formula C10H15FN2 B1474584 N-butyl-2-fluoro-N-methylpyridin-4-amine CAS No. 1566167-04-1

N-butyl-2-fluoro-N-methylpyridin-4-amine

Cat. No.: B1474584
CAS No.: 1566167-04-1
M. Wt: 182.24 g/mol
InChI Key: LWKAVZDJSDQFSO-UHFFFAOYSA-N
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Description

N-butyl-2-fluoro-N-methylpyridin-4-amine ( 1566167-04-1) is an organic compound with the molecular formula C10H15FN2 and a molecular weight of 182.24 g/mol . Its structure is defined by a pyridine ring substituted with a fluorine atom at the 2-position and an N-butyl-N-methylamino group at the 4-position, which can be represented by the SMILES notation CCCCN(c1ccnc(c1)F)C . As a fluorinated pyridine derivative, this compound falls into a class of chemicals that serve as valuable building blocks in medicinal and organic chemistry research. Structurally related 2-aminopyridine analogues have been extensively investigated as potent and selective inhibitors of nitric oxide synthase (NOS) enzymes, particularly the inducible isoform (iNOS) . The introduction of fluorine atoms and alkylamino chains on the pyridine core is a common strategy in drug discovery to modulate the potency, selectivity, and metabolic stability of candidate molecules . While this specific compound's mechanism of action is not explicitly documented in the searched literature, its structural features suggest potential utility in the design and synthesis of enzyme inhibitors or as a synthetic intermediate for the development of positron emission tomography (PET) radiotracers targeting inflammatory diseases and cancer . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for personal use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

1566167-04-1

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

N-butyl-2-fluoro-N-methylpyridin-4-amine

InChI

InChI=1S/C10H15FN2/c1-3-4-7-13(2)9-5-6-12-10(11)8-9/h5-6,8H,3-4,7H2,1-2H3

InChI Key

LWKAVZDJSDQFSO-UHFFFAOYSA-N

SMILES

CCCCN(C)C1=CC(=NC=C1)F

Canonical SMILES

CCCCN(C)C1=CC(=NC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to pyridine and pyrimidine derivatives with analogous functional groups (Table 1).

Table 1: Structural Comparison of N-butyl-2-fluoro-N-methylpyridin-4-amine and Analogues

Compound Name Core Structure Key Substituents Similarity Index* Notable Characteristics
This compound Pyridine 2-Fluoro, N-butyl, N-methyl - High lipophilicity, fluorinated
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine Pyrimidine N-butyl, 4-methyl, 6-phenyl - Microwave-synthesized, bioactive
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine Pyrimidine 4-Fluoro, methoxy, nitro, 1-methylindole 0.78 High similarity score, nitro group
N-Benzyl-4-methylpyridin-2-amine Pyridine N-benzyl, 4-methyl - Benzyl group enhances steric bulk

*Similarity indices (where available) are derived from structural fingerprint analysis in .

Key Observations:

Fluorine vs. Nitro Groups : Fluorine in the target compound enhances electronegativity without steric bulk, unlike nitro-containing analogues (e.g., similarity score 0.78 compound), which may confer redox activity or toxicity .

Physicochemical Properties

Limited data exist for the target compound, but inferences are drawn from analogues:

  • Lipophilicity (LogP) : The N-butyl group likely increases LogP compared to N-methyl or benzyl derivatives, aligning with trends in .
  • Solubility : Fluorine may reduce aqueous solubility relative to hydroxyl or amine-containing analogues.

Preparation Methods

Tandem C–H Fluorination and Nucleophilic Aromatic Substitution

A state-of-the-art method involves late-stage C–H fluorination of pyridines followed by nucleophilic aromatic substitution (NAr) to introduce the amino substituents. This method has been demonstrated to be efficient for complex pyridine derivatives, including 2-fluoropyridines with amino substituents at the 4-position.

  • For example, fluorination of methyl 5-bromopicolinate using silver fluoride (AgF) produces 2-fluoropyridine intermediates in high yield (~88% by ^19F NMR).
  • Subsequent reaction with aqueous methylamine in methanol selectively converts ester groups to N-methyl amides without displacing the fluorine, preserving the 2-fluoro substituent essential for further functionalization.

This approach is advantageous because it avoids lengthy synthetic sequences and allows rapid access to 2-fluoro-4-aminopyridine derivatives with high overall yields (up to 51% over three isolations compared to less than 1% in traditional routes).

Halogenation and Ammonolysis of Pyridine Carboxamides

Another method involves halogenation of 3-fluoro-4-pyridine carboxamide derivatives followed by ammonolysis to form 3-fluoro-4-aminopyridine analogues:

  • Sodium hydroxide and chlorine or bromine are used to halogenate the pyridine carboxamide at low temperatures (0–5 °C), followed by heating at 85 °C for 6 hours to induce rearrangement and amination.
  • The product is extracted with ethyl acetate and purified, yielding 3-fluoro-4-aminopyridine with yields ranging from 43% to 67.5% and purities around 96%.

Though this method targets the 3-fluoro isomer, it illustrates the utility of halogenation-ammonolysis sequences in preparing fluorinated aminopyridines.

N-Alkylation and Amination Procedures

The installation of N-butyl and N-methyl groups on the 4-aminopyridine nitrogen typically involves nucleophilic substitution or reductive amination:

  • Nucleophilic substitution of 2-fluoro-4-aminopyridine with butylamine and methylamine under controlled conditions can yield N-butyl and N-methyl substituted products.
  • Solvent choice is critical: methanol favors selective amide formation without fluorine displacement, while THF may cause competing substitution at the fluorine site.

Cascade and One-Pot Approaches

Recent advances include base-promoted cascade reactions to synthesize multisubstituted 2-aminopyridines under mild conditions:

  • Using N-propargylic β-enaminones and formamides with sodium hydroxide in DMSO at room temperature, 2-aminopyridines can be formed efficiently in one pot with good yields (~70%).
  • This metal-free, environmentally friendly method avoids harsh conditions and provides a versatile platform for preparing substituted aminopyridines, potentially adaptable for this compound synthesis.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Halogenation-Ammonolysis 3-fluoro-4-pyridine carboxamide NaOH, Cl2 or Br2, 0–5 °C, then 85 °C 43–67.5 ~96 Multi-step, moderate yields
C–H Fluorination + NAr Methyl 5-bromopicolinate AgF fluorination, MeNH2 in MeOH 51 overall High Short synthesis, selective substitution
Base-Promoted Cascade N-propargylic β-enaminones + formamides NaOH, DMSO, RT ~70 Not specified Mild, metal-free, one-pot
N-Alkylation (general) 2-fluoro-4-aminopyridine Butylamine, methylamine, solvent control Variable High Selective N-substitution critical

Research Findings and Considerations

  • The tandem C–H fluorination and nucleophilic aromatic substitution strategy significantly reduces the number of synthetic steps and improves overall yield and purity compared to traditional multi-step syntheses.
  • Solvent effects are crucial for selective functional group transformations without unwanted fluorine displacement.
  • Halogenation followed by ammonolysis remains a viable approach but often requires careful control of reaction temperature and time to maximize yield and purity.
  • Cascade reactions offer a green chemistry alternative with mild conditions and good efficiency, though their direct application to this compound requires further adaptation.
  • Purification typically involves extraction with organic solvents (ethyl acetate, dichloromethane) and chromatographic techniques to achieve high purity (>95%).

Q & A

Q. What are the standard synthetic routes for N-butyl-2-fluoro-N-methylpyridin-4-amine, and what reaction conditions are critical for optimizing yield and purity?

The compound is typically synthesized via nucleophilic substitution and coupling reactions. Key parameters include:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Temperature : Controlled heating (e.g., 80–100°C) prevents side reactions.
  • Reaction time : Extended durations (12–24 hours) improve conversion rates but require monitoring to avoid decomposition. Purity is optimized via column chromatography or recrystallization.

Q. How do the functional groups in this compound influence its reactivity in further chemical modifications?

  • Fluorine at the 2-position : Acts as an electron-withdrawing group, directing electrophilic substitutions to the 4- or 6-position of the pyridine ring .
  • Butyl and methyl groups : Introduce steric hindrance, limiting reactivity at the nitrogen center.
  • Amino group at the 4-position : Participates in hydrogen bonding, affecting solubility and interactions in biological assays .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm), while 19F NMR confirms fluorine presence .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C10H14FN2, ~169.20 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection assesses purity (>95% target compound) .

Q. What are the potential research applications of this compound in medicinal chemistry and material science?

  • Medicinal chemistry : Serves as a scaffold for kinase inhibitors due to pyridine’s affinity for ATP-binding pockets .
  • Material science : Fluorinated pyridines enhance electron-deficient properties in organic semiconductors .

Advanced Research Questions

Q. How can researchers systematically optimize reaction parameters for synthesizing this compound to address low yield or impurity issues?

Use Design of Experiments (DOE) to evaluate interactions between variables:

  • Solvent polarity : Compare DMF, acetonitrile, and THF for reaction efficiency.
  • Catalyst screening : Test Pd/C or CuI for coupling reactions .
  • In-situ monitoring : Employ FT-IR or LC-MS to track intermediates and byproducts .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving the fluoropyridine moiety?

Fluorine’s strong electron-withdrawing effect activates the pyridine ring for nucleophilic attack at the 4-position. Computational studies (e.g., DFT calculations) can model charge distribution and transition states . Isotopic labeling (e.g., 2H or 13C) may validate proposed mechanisms experimentally.

Q. How can computational chemistry methods predict the biological activity or material properties of derivatives of this compound?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock .
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity data from analogs (see table below) .
Analog StructureSubstituent ModificationsBioactivity Trend
4-Chloro-N-methylpyridineChlorine at 2-positionReduced solubility
N-Ethyl-6-methylpyridineShorter alkyl chainLower thermal stability

Q. What strategies are effective for conducting structure-activity relationship (SAR) studies between this compound and its structural analogs?

  • Synthetic diversification : Introduce substituents (e.g., halogens, methyl groups) at the 5- or 6-position .
  • Biological assays : Test derivatives against enzyme targets (e.g., tyrosine kinases) to measure IC50 values .
  • Comparative analysis : Use X-ray crystallography to resolve binding modes of analogs with varying substituents .

Q. What advanced techniques are required to resolve the stereochemistry of chiral derivatives synthesized from this compound?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
  • Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers.
  • X-ray crystallography : Resolve crystal structures to assign stereochemistry definitively .

Q. How should contradictory literature data regarding catalytic efficiency in the synthesis of this compound be reconciled?

  • Reproducibility studies : Replicate reported conditions with rigorous control of moisture and oxygen levels .
  • Byproduct analysis : Use GC-MS or NMR to identify impurities formed under varying conditions .
  • Cross-validation : Compare results with independent synthetic routes (e.g., microwave-assisted vs. traditional heating) .

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